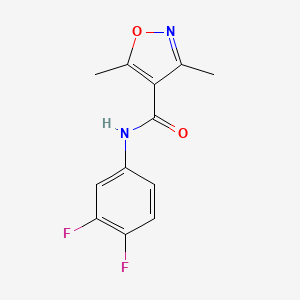
N-(3,4-difluorophenyl)-3,5-dimethyl-4-isoxazolecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(3,4-Difluorophenyl) 3-boronobenzamide” is a compound with the CAS Number: 1072946-15-6 and a molecular weight of 277.04 . It’s used in various applications due to its properties .
Synthesis Analysis
While specific synthesis information for “N-(3,4-difluorophenyl)-3,5-dimethyl-4-isoxazolecarboxamide” was not found, “3,4-Difluorophenyl isocyanate” is known to serve as a valuable reagent, catalyst, and intermediate in diverse chemical reactions .Molecular Structure Analysis
The molecular structure of “N-(3,4-Difluorophenyl) 3-boronobenzamide” has a linear formula of C13H10BF2NO3 .Chemical Reactions Analysis
“3,4-Difluorophenyl isocyanate (DFPI)” is a versatile chemical compound with broad applications in various fields. It serves as a valuable reagent, catalyst, and intermediate in diverse chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “3,4-Difluorophenyl isocyanate” include a density of 1.2±0.1 g/cm3, a boiling point of 186.4±30.0 °C at 760 mmHg, and a molecular weight of 155.102 .Aplicaciones Científicas De Investigación
Polymer Synthesis and Material Science
One area of application involves the synthesis of aromatic polyamides containing ether linkages and pendant chains, leading to polymers with enhanced solubility and thermal stability. These materials are of interest due to their potential use in flexible films and high-performance fibers with significant thermal resistance (More, Pasale, & Wadgaonkar, 2010). Similarly, aromatic photoactive polyamides derived from novel dicarboxylic acids have been studied for their high yields, moderate viscosities, and potential in photoluminescence, showcasing their application in materials science, particularly in light-emitting devices (Mallakpour & Rafiee, 2007).
Organic Chemistry and Medicinal Chemistry
In organic chemistry, the synthesis and characterization of compounds for potential insecticidal activity have been explored, highlighting the chemical versatility and potential biological applications of isoxazole derivatives (Yu et al., 2009). Additionally, research into benzenesulfonamide derivatives for their antitumor activity and interaction with biological targets suggests a medicinal chemistry application. These studies involve the synthesis of novel compounds and their evaluation against various cancer cell lines, indicating the role of similar chemical structures in drug discovery and therapeutic applications (Fahim & Shalaby, 2019).
Supramolecular Chemistry
The study of supramolecular assemblies, such as those involving fluorophenyl groups, provides insights into the role of fluorine in molecular aggregation. This research is relevant for understanding the structural and electronic influences of fluorine substituents in chemical compounds, which can be critical for designing materials with specific properties (Mocilac, Osman, & Gallagher, 2016).
Advanced Material Applications
Research on organosoluble polyamides and polyimides based on fluorinated diamines shows the impact of chemical structure on solubility, thermal stability, and mechanical properties. Such materials are significant for advanced applications in aerospace, electronics, and coatings due to their exceptional performance characteristics (Liaw, Liaw, & Cheng, 2001).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-(3,4-difluorophenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F2N2O2/c1-6-11(7(2)18-16-6)12(17)15-8-3-4-9(13)10(14)5-8/h3-5H,1-2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANBYWDHBZZUZFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C(=O)NC2=CC(=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-difluorophenyl)-3,5-dimethyl-4-isoxazolecarboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

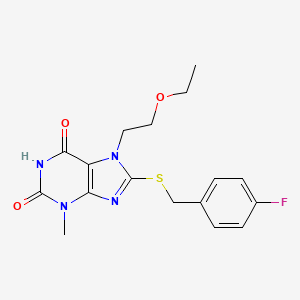
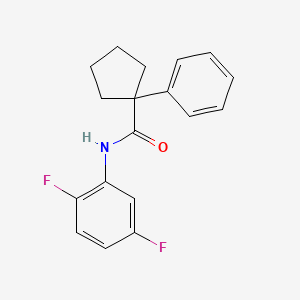
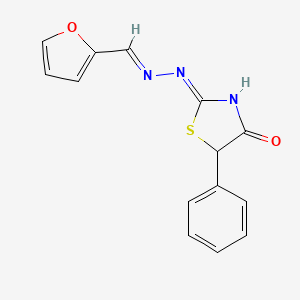
![Methyl 3-azaspiro[5.5]undecane-7-carboxylate](/img/structure/B2846605.png)
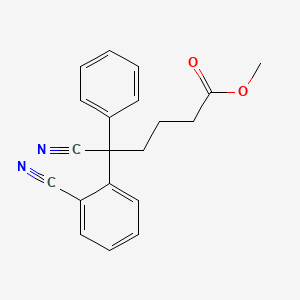
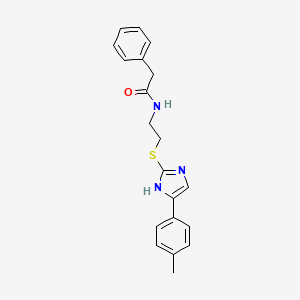
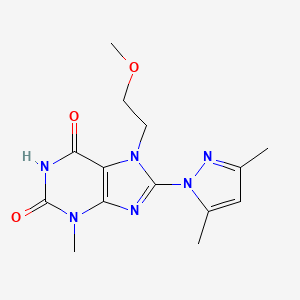
![2-cyano-3-[4-fluoro-3-(thiophen-2-yl)phenyl]-N-(1,3-thiazol-2-yl)prop-2-enamide](/img/structure/B2846613.png)
![1-(3-methoxypropyl)-4-oxo-N-(pyridin-3-yl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2846614.png)

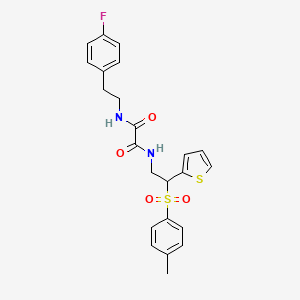
![(E)-3-(1,3-Benzodioxol-5-yl)-1-[2-(2-methylpyrazol-3-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2846619.png)

![3-[3-[Methyl-[2-oxo-1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]amino]azetidin-1-yl]pyrazine-2-carbonitrile](/img/structure/B2846623.png)